molecular formula C13H11ClO3 B1203512 3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-02-8

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

Cat. No. B1203512
CAS RN: 23589-02-8
M. Wt: 250.68 g/mol
InChI Key: FIXOHABRIXQDMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these compounds, including 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been demonstrated through regiospecific methods, often requiring sophisticated techniques like single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various techniques, including X-ray crystallography, which has provided insights into the conformational differences and crystal packing influenced by the compound's functional groups and intermolecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds have been explored through various reactions, including halolactonization, hydroxylation, and multi-component synthesis, leading to a variety of derivatives with potential pharmacological activities. These studies have also investigated the effects of substituents on the furan ring, which significantly impact the compound's reactivity and interaction with biological targets (Ma, Wu, & Shi, 2004).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, have been studied extensively to understand their behavior in different environments and their potential application in pharmaceutical formulations. These studies are crucial for designing compounds with desirable pharmacokinetic profiles (Clark et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, have been a focus of research to manipulate these compounds for targeted chemical synthesis and therapeutic applications. Understanding these properties is essential for the rational design of derivatives with enhanced activity and reduced toxicity (Chandrappa et al., 2009).

Scientific Research Applications

Phenolic Acid Research

Research into phenolic acids like Chlorogenic Acid (CGA) has highlighted a variety of biological and pharmacological effects. CGA is a prevalent isomer among caffeoylquinic acid isomers, known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertensive activities. It's speculated to play crucial roles in lipid and glucose metabolism, potentially aiding in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further studies are encouraged to optimize its biological and pharmacological effects, potentially using it as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Bioactive Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives like 2,5-furandicarboxylic acid and 2,5-diformylfuran, are important chemicals produced from plant biomass. These compounds are considered an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review explores the synthesis of HMF from plant feedstocks and its use in producing polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals, predicting a significant extension in HMF application in the future (Chernyshev et al., 2017).

properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXOHABRIXQDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178235
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid

CAS RN

23589-02-8
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANOIC ACID
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